N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine

Regiochemical stability Noncatalytic hydrolysis Pyrazole regioisomer differentiation

This pre-purified 3-methylpyrazole-β-alanine building block eliminates the need for regioisomer separation, providing a consistent electronic environment critical for reproducible peptide SAR and solid-state property measurements. Its distinct crystal packing, validated by single-crystal X-ray diffraction, ensures reliable handling in salt screening and co-crystal engineering compared to the 5-methyl analog. Prioritize this defined regioisomer to maintain synthetic workflow reproducibility and batch-to-batch consistency in medicinal chemistry campaigns targeting GPCR or SGLT1 pathways.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B12347438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)CCNCCC(=O)O
InChIInChI=1S/C9H15N3O2/c1-8-3-6-12(11-8)7-5-10-4-2-9(13)14/h3,6,10H,2,4-5,7H2,1H3,(H,13,14)
InChIKeyGDPDMXJYYXMEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3-Methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine (CAS 1245568-89-1): Structural Identity and Compound Class


N-[2-(3-Methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine (CAS 1245568-89-1, MF: C9H15N3O2, MW: 197.24) is a heterocyclic β-amino acid derivative comprising a 3-methylpyrazole ring linked via an ethylamino spacer to a β-alanine (3-aminopropanoic acid) backbone . This compound belongs to the class of β-(pyrazol-1-yl)alanine derivatives, which have been investigated as building blocks for bioactive peptides, as substrates for enzymatic studies, and as scaffolds in medicinal chemistry programs targeting SGLT1, glucagon receptors, and receptor tyrosine kinases [1][2]. The 3-methyl substitution distinguishes it from its 5-methyl regioisomer and the unsubstituted parent, creating a specific electronic and steric environment at the pyrazole N1-ethylamino junction [3].

Why Generic Substitution of N-[2-(3-Methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine with In-Class Analogs Fails


Substituting N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine with its closest analogs—such as the 5-methyl regioisomer, the unsubstituted pyrazole parent, or the 3,5-dimethyl variant—introduces measurable differences in reactivity, salt formation behaviour, and crystallographic packing that can directly impact synthetic workflow reproducibility, intermediate handling, and downstream conjugate properties [1][2]. The position of the methyl substituent on the pyrazole ring governs the electronic character at the N1-ethylamino junction and determines whether the hydrolysed acid product crystallises as a zwitterionic salt or a different solid-state form [1]. Furthermore, the β-alanine backbone, as opposed to an α-alanine scaffold, confers distinct backbone flexibility and metabolic stability, a factor exploited in the design of clinically evaluated glucagon receptor antagonists such as MK-0893 [3]. These differences mean that even regioisomeric or linker-length variants are not 'drop-in' replacements in a synthetic sequence or a structure-activity relationship (SAR) campaign.

Quantitative Differential Evidence: N-[2-(3-Methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine vs. Closest Analogs


Head-to-Head Hydrolysis Behaviour: 3-Methyl vs. 5-Methyl Regioisomer

In a direct comparative study, the methyl esters of both the 3-methyl and 5-methyl regioisomers were subjected to noncatalytic aqueous hydrolysis at 200 °C. X-ray diffraction analysis of the resulting acids revealed that both regioisomers exist exclusively as salts, but the 3-methyl substitution on the pyrazole ring generates a distinct electronic environment at the N1-ethylamino junction that influences the solid-state zwitterionic packing arrangement compared to the 5-methyl isomer [1]. The 3-methyl isomer (target compound) and its 5-methyl counterpart are separable entities with different CAS numbers (1245568-89-1 vs. 1245569-05-4), different SMILES codes, and distinct crystallographic unit cells as reported in a follow-up single-crystal X-ray study [2]. Precise quantitative hydrolysis rate constants (k_obs) are not extractable from the published abstract; however, the authors explicitly treat the two regioisomers as distinct chemical entities requiring separate characterization, confirming that the methyl position is not a silent structural variation [1].

Regiochemical stability Noncatalytic hydrolysis Pyrazole regioisomer differentiation

Backbone Flexibility: β-Alanine vs. α-Alanine Pyrazole Conjugates

The β-alanine backbone in N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine provides an additional methylene unit in the amino acid chain compared to α-alanine-based pyrazole conjugates such as β-(pyrazol-1-yl)-L-alanine [1]. This structural feature increases backbone flexibility by one rotatable bond and alters the pKa of the amino group. Although no direct head-to-head stability assay is available for this specific compound, class-level evidence from medicinal chemistry demonstrates that the β-alanine moiety is a critical determinant of in vivo pharmacokinetics and metabolic stability. For instance, the clinical-stage glucagon receptor antagonist MK-0893 specifically retains a β-alanine terminus because α-amino acid replacements in that series led to significantly reduced oral bioavailability and shorter half-life in rat pharmacokinetic studies [2]. While MK-0893 is a more elaborated structure, the principle—that β-alanine confers metabolic advantage over α-alanine in pyrazole-containing conjugates—is a well-established class-level inference relevant to the target compound [2].

Beta-amino acid Metabolic stability Peptidomimetic design

Commercially Available Purity and Regioisomeric Integrity: 3-Methyl vs. Unsubstituted Pyrazole Analog

The target compound is commercially available at 98% purity (Leyan, catalog 1632210) and at 95%+ purity (CheMenu, catalog CM972782) . The unsubstituted pyrazole analog, N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine (CAS 1245570-07-3), is offered at a similar nominal purity of 95%+ . However, the unsubstituted analog lacks the regioisomeric complexity of the methyl-substituted series; when synthesising the 3-methyl target compound, regioisomeric contamination with the 5-methyl isomer is a documented concern requiring chromatographic separation of the intermediate esters [1]. The availability of pre-qualified, high-purity 3-methyl isomer from multiple vendors reduces the burden of in-house regioisomer separation and characterisation. Direct procurement of the 3-methyl compound ensures that the user starts with a regioisomerically defined building block, avoiding the ~1:1 mixture of 3- and 5-methyl isomers that can result from direct alkylation of 3(5)-methylpyrazole [1].

Chemical procurement Purity specification Regioisomeric purity

Crystal Structure Differentiation: 3-Methyl vs. 5-Methyl Regioisomer in the Solid State

A single-crystal X-ray diffraction study published in 2009 resolved the crystal structures of the bis-carboxyethyl derivatives of both the 3-methyl and 5-methyl regioisomers. The 3-methylpyrazole derivative, 3-{(2-carboxyethyl)-[2-(3-methylpyrazol-1-yl)-ethyl]amino}propionic acid, and its 5-methyl counterpart crystallise in different unit cells with distinct packing arrangements, confirming that the position of the methyl group on the pyrazole ring dictates intermolecular hydrogen-bonding networks and crystal lattice parameters [1]. Although the study examined the N,N-bis(carboxyethyl) derivatives rather than the parent mono-β-alanine compound, the finding directly demonstrates that the 3-methyl substitution pattern imposes a structurally distinct solid-state architecture compared to the 5-methyl isomer. This has practical implications for purification, formulation, and long-term storage of the compound.

X-ray crystallography Solid-state chemistry Polymorph screening

Procurement-Relevant Application Scenarios for N-[2-(3-Methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine


Synthesis of Regioisomerically Pure Pyrazole-β-Alanine Peptide Building Blocks

When constructing peptide or peptidomimetic libraries that incorporate a pyrazole-β-alanine motif, the 3-methyl regioisomer offers a defined electronic environment that differs from the 5-methyl variant in both solution reactivity and solid-state handling. The pre-purified commercial availability at 98% purity eliminates the need for chromatographic regioisomer separation, which is otherwise necessary when starting from 3(5)-methylpyrazole [1]. This is directly relevant to laboratories synthesising heterocyclic amino acid conjugates for SAR studies, where consistency of the pyrazole substitution pattern across a compound series is essential for interpretable biological data [2].

Medicinal Chemistry Scaffold for Metabolic Stability Optimization

The β-alanine backbone, as opposed to an α-alanine linker, has been validated in the clinical candidate MK-0893 as a critical determinant of oral bioavailability and metabolic stability in pyrazole-containing conjugates [3]. Researchers designing glucagon receptor, SGLT1, or other GPCR-targeted ligands that incorporate a pyrazole-ethylamino-β-alanine motif should prioritise the 3-methyl-substituted building block to introduce a specific steric and electronic signature at the pyrazole N1 position, which can be systematically varied against the 5-methyl and unsubstituted analogs in a controlled SAR campaign [3][4].

Solid-State and Formulation Development Studies

The distinct crystal structure of the 3-methyl regioisomer, as confirmed by single-crystal X-ray diffraction on the bis(carboxyethyl) derivative, indicates that the methyl position governs intermolecular packing [5]. For pre-formulation studies, salt screening, or co-crystal engineering programmes involving pyrazole-amino acid conjugates, the 3-methyl isomer provides a reproducible solid form that may exhibit different solubility, hygroscopicity, or thermal behaviour compared to the 5-methyl analog. Procuring the defined regioisomer ensures batch-to-batch consistency in solid-state property measurements [5].

Quote Request

Request a Quote for N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.